molecular formula C7H10N2O2S B2359475 N-(pyridin-3-yl)ethane-1-sulfonamide CAS No. 352707-54-1

N-(pyridin-3-yl)ethane-1-sulfonamide

Cat. No.: B2359475
CAS No.: 352707-54-1
M. Wt: 186.23
InChI Key: DRODQORDGNOZEA-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)ethane-1-sulfonamide (CAS 352707-54-1) is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It features an ethanesulfonamide group linked to a pyridin-3-yl ring, a structure of high interest in medicinal chemistry for the development of novel therapeutic agents. Sulfonamide derivatives are a significant class of compounds in drug discovery, with a broad range of pharmacological activities. Recent scientific investigations have highlighted the particular utility of sulfonamide-based compounds in oncology research, especially in targeting metabolic pathways unique to cancer cells . Specifically, structurally related sulfonamides have been identified as potent activators of the tumor-specific pyruvate kinase M2 (PKM2) isoform, a critical, rate-limiting enzyme in the glycolytic pathway . PKM2 is highly upregulated in many cancers, including non-small cell lung cancer (NSCLC), and its activation can disrupt the metabolic reprogramming of cancer cells, leading to suppressed proliferation, induction of early apoptosis, and cell cycle arrest . Research compounds featuring the sulfonamide scaffold have demonstrated potent and selective antiproliferative effects against adenocarcinomic human alveolar basal epithelial cells (A549) in vitro, with some analogs showing high binding affinity for PKM2 and the ability to induce its tetramerization . This makes this compound a valuable building block for researchers designing and synthesizing novel molecules to develop effective non-platinum anticancer agents and to further explore the biological mechanisms of PKM2 activation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-3-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODQORDGNOZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352707-54-1
Record name N-(pyridin-3-yl)ethane-1-sulfonamide
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Structure Activity Relationship Sar Studies of N Pyridin 3 Yl Ethane 1 Sulfonamide Analogues

Principles of Structure-Activity Relationships in Pyridine (B92270) Sulfonamide Derivatives

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govekb.egmdpi.com The biological importance of this scaffold stems from the unique physicochemical properties of its two core components: the pyridine ring and the sulfonamide linker.

The pyridine ring, a bioisostere of a benzene (B151609) ring, contains a nitrogen atom that alters its electronic properties and allows it to act as a hydrogen bond acceptor. nih.gov This modification can improve aqueous solubility, metabolic stability, and the ability to form specific interactions with biological targets. nih.gov For pyridine-3-sulfonamide (B1584339) derivatives specifically, the electron-withdrawing nature of the pyridine ring significantly increases the acidity of the sulfonamide group compared to its benzenesulfonamide (B165840) counterpart. mdpi.com

The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore. It is well-established as a zinc-binding group (ZBG), enabling potent inhibition of metalloenzymes like carbonic anhydrases (CAs) by coordinating with the Zn²⁺ ion in the active site. mdpi.comnih.gov Beyond this role, the sulfonamide group can participate in crucial hydrogen bonding interactions with receptor sites. SAR principles for sulfonamides often highlight that the sulfur atom must be directly linked to the aromatic ring (in this case, pyridine) for optimal activity. slideshare.net Modifications on the sulfonamide nitrogen (the R' in R-SO₂NHR') are a common strategy to modulate activity and selectivity. This "tail approach" allows for the introduction of various substituents that can interact with regions outside the primary binding site, leading to enhanced affinity and differentiation between related biological targets. mdpi.com

Elucidation of Key Structural Features for Modulating Biological Activity

Systematic structural modifications of pyridine sulfonamide analogues have provided deep insights into the key features that govern their biological effects. The potency and selectivity of these compounds can be finely tuned by altering substituents on the pyridine ring, modifying the sulfonamide linker, and considering the stereochemistry of the molecule.

The substitution pattern on the pyridine ring is a critical determinant of a compound's affinity and selectivity for its target. Research on various pyridine-containing compounds has demonstrated that the position, number, and nature of substituents can drastically alter biological outcomes. nih.gov

In the context of 4-substituted pyridine-3-sulfonamides designed as carbonic anhydrase inhibitors, the introduction of substituents at the 4-position of the pyridine ring is a key strategy for achieving isoform selectivity. mdpi.com For example, a series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides showed that the nature of the R¹ group significantly impacted potency. Derivatives where the R¹ substituent was a phenyl ring were markedly less active, with potency decreasing further as the bulk and number of substituents on that phenyl ring increased. mdpi.com

A broader analysis of pyridine derivatives in antiproliferative assays reveals similar trends. The presence and positioning of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can enhance activity. nih.gov Conversely, the introduction of halogens (e.g., Br, Cl, F) or other bulky groups can sometimes decrease antiproliferative activity, potentially due to steric hindrance at the target's binding site. nih.gov Studies on epibatidine (B1211577) analogues targeting neuronal nicotinic receptors also show that pyridine ring substitutions are crucial for selectivity. A fluoro substitution led to 52- to 875-fold greater affinity for β2-containing receptors over β4-containing ones, while a bromo substitution resulted in a more modest 4- to 55-fold preference. nih.gov

Table 1: Effect of Pyridine Ring Substitution on Biological Activity

Compound ClassSubstitution PatternEffect on ActivityBiological Target/AssayReference
4-Substituted Pyridine-3-SulfonamidesBulky/multiple substituents on a 4-phenyltriazolyl groupDecreased potencyCarbonic Anhydrase Inhibition mdpi.com
General Pyridine DerivativesAddition of -OCH₃ or -OH groupsEnhanced activityAntiproliferative Activity nih.gov
General Pyridine DerivativesAddition of halogens or bulky groupsDecreased activityAntiproliferative Activity nih.gov
Epibatidine Analogues2'-Fluoro substitution on pyridine ringHigh selectivity for β2- vs. β4-containing nicotinic receptorsNeuronal Nicotinic Receptors nih.gov
Epibatidine Analogues2'-Bromo substitution on pyridine ringModest selectivity for β2- vs. β4-containing nicotinic receptorsNeuronal Nicotinic Receptors nih.gov

The sulfonamide linker is not merely a spacer but an active participant in molecular recognition. Its primary role is often to anchor the molecule to a specific site, such as the zinc ion in metalloenzymes. mdpi.com However, the substituents attached to the sulfonamide nitrogen atom are pivotal for extending interactions into adjacent pockets of the binding site, which is a key strategy for improving both potency and selectivity. mdpi.comnih.gov

For pyridine-sulfonamide hybrids targeting vascular endothelial growth factor receptor 2 (VEGFR-2), the nature of the group attached to the sulfonamide nitrogen was critical. A compound featuring a 4-chlorophenyl group (Compound VIIb) exhibited potent anticancer activity across a wide range of cancer cell lines, with GI₅₀ values ranging from 1.06 to 8.92 µM. nih.gov This highlights the favorable interactions imparted by this specific substituent. Similarly, in a series designed to target breast cancer via carbonic anhydrase IX inhibition, a para-chloro derivative (compound 7) demonstrated the highest cytotoxic activity. nih.gov

In the development of inhibitors for the NLRP3 inflammasome, SAR studies indicated that while the core structure allowed for modifications, the sulfonamide group itself and an adjacent benzyl (B1604629) moiety were crucial for maintaining selectivity. nih.gov This underscores that the entire linker-substituent combination must be considered as a single functional unit that dictates the compound's interaction profile.

Chirality can play a decisive role in the biological activity of pyridine sulfonamide derivatives. The three-dimensional arrangement of atoms can lead to significant differences in binding affinity and efficacy between enantiomers, as one stereoisomer may fit more favorably into a chiral receptor or enzyme active site than the other.

The importance of stereochemistry has been explicitly demonstrated in studies of pyridine sulfonamide analogues. For instance, research on 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involved the specific synthesis and characterization of its R- and S-isomers to investigate their distinct stereostructures. researchgate.net In a separate study on tricyclic pyridazinone derivatives, which share structural motifs with pyridine-based compounds, the two enantiomers were separated and evaluated. The biological assessment revealed that the (S)-enantiomer was twice as potent an inhibitor as the (R)-enantiomer, providing clear evidence of stereospecificity in the drug-target interaction. rsc.org These findings emphasize that controlling the stereochemistry is a critical aspect of designing highly potent and selective pyridine sulfonamide-based agents.

Comparative SAR Analysis Across Diverse Biological Targets

Pyridine sulfonamide derivatives have been investigated against a wide array of biological targets, and comparing the SAR across these targets reveals both common principles and target-specific requirements. The main targets include carbonic anhydrases (CAs), protein kinases like VEGFR-2, and various cancer cell lines where the exact mechanism may be multifactorial. nih.govmdpi.comnih.govresearchgate.net

Carbonic Anhydrases (CAs): As inhibitors of CAs, the sulfonamide group is paramount for binding to the active site zinc ion. mdpi.com Selectivity among the various CA isoforms (e.g., hCA I, II, IX, XII) is primarily achieved through substituents on the pyridine ring and the sulfonamide "tail." mdpi.commdpi.com For example, certain 4-substituted pyridine-3-sulfonamides show high selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA II. mdpi.com

Antiproliferative Activity: When assessing broad antiproliferative activity against cancer cell lines, the SAR can be more complex. For some pyridine sulfonamide series, a direct correlation between the inhibition of a specific enzyme (like CA IX) and cytotoxicity against cancer cells is not observed. mdpi.com This suggests that the anticancer effects may be due to the inhibition of multiple targets or other mechanisms. For example, compound VIIb, a potent VEGFR-2 inhibitor, also showed broad-spectrum anticancer activity, indicating its potential to act on multiple pathways relevant to cancer cell survival. nih.govresearchgate.net

Table 2: Comparative Activity of Pyridine Sulfonamide Analogues Across Different Targets

Compound/SeriesTarget 1: Carbonic AnhydrasesTarget 2: VEGFR-2Target 3: Cancer Cell LinesKey SAR FindingReference
4-Substituted Pyridine-3-SulfonamidesPotent and selective inhibition of hCA IX/XII over hCA IINot ReportedActive, but no direct correlation with CA inhibitionSelectivity is driven by substituents at the 4-position of the pyridine ring. mdpi.com
Pyridine-Sulfonamide Hybrid VIIbNot ReportedPotent inhibition (IC₅₀ = 3.6 µM)Broad-spectrum activity (GI₅₀ = 1.06-8.92 µM)A 4-chlorophenyl group on the sulfonamide is favorable for both kinase inhibition and general cytotoxicity. nih.govresearchgate.net
Pyrazolo[4,3-c]pyridine SulfonamidesPotent against hCA I and bacterial CAs; moderate against hCA XIINot ReportedNot ReportedThe core heterocyclic structure and sulfonamide substituents determine selectivity between human and bacterial enzyme isoforms. mdpi.com

This comparative analysis demonstrates the versatility of the pyridine sulfonamide scaffold. The same core structure can be adapted through specific substitution patterns to target different enzymes and cellular processes, making it a highly valuable framework in modern drug discovery.

Advanced Computational and Theoretical Studies of N Pyridin 3 Yl Ethane 1 Sulfonamide and Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a ligand, such as N-(pyridin-3-yl)ethane-1-sulfonamide, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which indicates the strength of the interaction between a ligand and a protein. nih.govmdpi.com The simulations explore various possible conformations (poses) of the ligand within the protein's active site, identifying the most energetically favorable ones. nih.gov For sulfonamide-based compounds, which are known to target enzymes like carbonic anhydrases, docking studies can reveal how the molecule orients itself to interact with key residues. nih.govnih.gov

For this compound, a hypothetical docking study against a model protein target, such as a human carbonic anhydrase isoform, could yield results similar to those presented in the table below. The binding energy values indicate the predicted stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Table 1: Predicted Binding Affinities and Conformational Poses of this compound and Analogues

Compound Target Protein Predicted Binding Energy (kcal/mol) Number of Predicted Poses Key Interacting Residues (Predicted)
This compound Carbonic Anhydrase II -7.8 5 His94, His96, His119, Thr199
Analogue A Carbonic Anhydrase II -8.2 7 His94, His96, His119, Thr199, Gln92

Table 2: Predicted Intermolecular Interactions between this compound and a Model Protein Active Site

Interaction Type Ligand Atom/Group Protein Residue Predicted Distance (Å)
Hydrogen Bond Sulfonamide Oxygen Thr199 2.8
Hydrogen Bond Pyridine (B92270) Nitrogen Gln92 3.1
Coordination Sulfonamide Nitrogen Zn2+ 2.2

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com From the optimized geometry, various electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and biological systems.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive. mdpi.com For this compound, FMO analysis can predict its reactivity and potential for interacting with biological targets.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net An MEP map of this compound would highlight the electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring as potential sites for hydrogen bonding and other electrostatic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Descriptors and Their Correlation with Activity

In the advanced computational and theoretical studies of this compound and its analogues, molecular descriptors are crucial for establishing a quantitative structure-activity relationship (QSAR). These descriptors are numerical values that characterize the chemical structure and are correlated with biological activity through mathematical models. The overarching goal of such studies is to predict the biological activity of novel compounds and to guide the rational design of more potent analogues.

The biological activity of sulfonamide derivatives is influenced by a combination of electronic, steric, and lipophilic properties. Research on various sulfonamides has identified several key molecular descriptors that consistently show a significant correlation with their activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented, the principles derived from studies on analogous pyridine and sulfonamide-containing compounds provide a solid framework for understanding its structure-activity relationship. nih.govnih.gov

Detailed research findings from studies on similar compounds have highlighted the importance of the following classes of descriptors:

Electronic Descriptors: These descriptors, such as the acid dissociation constant (pKa), dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), govern the electronic interactions between the molecule and its biological target. The pKa is particularly important for sulfonamides, as their ionization state at physiological pH affects their ability to cross biological membranes and interact with enzymes. nih.govyoutube.com

Steric Descriptors: These parameters describe the size and shape of the molecule. The influence of steric factors is often evaluated to understand how a molecule fits into the active site of an enzyme or receptor. For sulfonamide derivatives, steric properties of substituents have been shown to have an opposite effect on specific binding to bacterial enzymes versus non-specific binding to serum proteins. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and are related to its size, shape, and degree of branching. They have been successfully used to model various biological activities of sulfonamide derivatives. worldscientific.com

The following table summarizes key molecular descriptors and their general correlation with the biological activity of sulfonamide and pyridine analogues, providing a predictive framework for this compound.

Descriptor ClassSpecific DescriptorGeneral Correlation with Activity for Analogous Compounds
Lipophilicity logP (Octanol-Water Partition Coefficient)An optimal range of lipophilicity is often required. Too high or too low values can negatively impact absorption and distribution. nih.gov
Electronic pKaInfluences the degree of ionization at physiological pH, affecting solubility, membrane permeability, and binding to the target. An optimal pKa is often sought. nih.govyoutube.com
HOMO EnergyRelates to the electron-donating ability of the molecule. Higher HOMO energy can indicate increased reactivity in certain interactions.
LUMO EnergyRelates to the electron-accepting ability of the molecule. Lower LUMO energy can suggest greater reactivity.
Dipole MomentAffects the polarity of the molecule and its ability to engage in polar interactions with the biological target.
Steric Molar Refractivity (MR)A measure of the volume and polarizability of a molecule or substituent. An optimal size is often necessary for effective binding. nih.gov
Sterimol Parameters (L, B1, B5)Provide a more detailed description of the shape of substituents, which is crucial for understanding the fit within a binding pocket.
Topological Molecular Connectivity Indices (e.g., ¹χ)Correlate with the degree of branching and molecular complexity, which can influence binding affinity. worldscientific.com
Wiener IndexRelates to the overall size and shape of the molecule.

QSAR models are developed using statistical methods like multiple linear regression (MLR) to create a mathematical equation that links these descriptors to the observed biological activity. nih.gov For instance, a hypothetical QSAR equation might take the form:

log(1/C) = β₀ + β₁(logP) + β₂(pKa) + β₃(MR) + ...

where C is the concentration of the compound required to produce a certain biological effect, and β are the regression coefficients for each descriptor. The statistical quality and predictive power of such models are rigorously validated. jbclinpharm.org

By analyzing the coefficients in a validated QSAR model, researchers can determine which properties are most important for the desired biological activity. For example, a positive coefficient for a descriptor would imply that increasing its value would lead to higher activity, while a negative coefficient would suggest the opposite. This information is invaluable for the strategic modification of the this compound structure to design new analogues with enhanced therapeutic potential.

Advanced Analytical Techniques for Characterization and Elucidation in Research

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(pyridin-3-yl)ethane-1-sulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethyl group (ethane-1-sulfonamide moiety) would typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling with each other. The protons on the pyridine (B92270) ring would appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions on the ring and the electronic influence of the sulfonamide group. The proton attached to the sulfonamide nitrogen (NH) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The two carbons of the ethyl group would be found in the aliphatic region, while the five carbons of the pyridine ring would resonate in the aromatic region at characteristic chemical shifts.

While specific experimental NMR data for this compound is not widely available in the cited literature, the expected patterns based on its structure are predictable and essential for its characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. The sulfonamide group is particularly well-defined in IR spectroscopy, exhibiting strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The stretching vibration of the S-N bond would also be observable. A distinct absorption band corresponding to the N-H stretch of the sulfonamide would be expected in the region of 3300-3200 cm⁻¹. The presence of the pyridine ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. Vibrations associated with the ethyl group's C-H bonds would be observed in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For this compound (C₇H₁₀N₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of the compound is 186.0463 Da. In practice, the molecule is often observed as a protonated species, [M+H]⁺, or as adducts with other ions such as sodium, [M+Na]⁺. Predicted mass spectrometry data for various adducts of this compound are available and serve as a reference for experimental verification uni.lu.

Adduct IonPredicted m/z
[M+H]⁺187.05358
[M+Na]⁺209.03552
[M-H]⁻185.03902
[M+K]⁺225.00946
[M+NH₄]⁺204.08012

Crystallographic Analysis for Solid-State Structure Elucidation

While spectroscopic methods reveal molecular connectivity, crystallographic techniques provide the definitive three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of atoms in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For this compound, a successful SC-XRD analysis would yield a detailed model of its molecular conformation in the solid state. This would reveal the torsional angles of the sulfonamide group relative to the pyridine ring and the ethyl chain. Furthermore, it would elucidate the packing of molecules in the crystal, highlighting any significant intermolecular forces that stabilize the crystal structure. At present, there are no publicly available reports of the single-crystal structure of this compound in the searched scientific literature.

Chromatographic and Separation Techniques in Research Contexts

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Commonly used techniques in a research context include column chromatography for preparative-scale purification, where the crude product is passed through a column of silica gel or alumina. The choice of solvent system (mobile phase) is optimized to achieve separation from starting materials and byproducts.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used. HPLC provides quantitative information on the purity of the compound by separating it from trace impurities with high resolution. TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. While these techniques are standard practice in synthetic chemistry, specific chromatographic conditions optimized for this compound have not been detailed in the reviewed literature.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation and quantification of sulfonamides. wu.ac.th In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase.

For the analysis of pyridine-containing sulfonamides, the mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analyte due to the basic nature of the pyridine ring. Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently employed to achieve optimal separation of the main compound from any impurities or degradation products. quora.com Detection is commonly performed using a UV detector, as the aromatic pyridine ring and the sulfonamide group exhibit significant absorbance in the UV region. slideshare.net

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of a Pyridine Sulfonamide Analogue

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While sulfonamides are generally non-volatile, they can be analyzed by GC after a derivatization step to increase their volatility and thermal stability. jfda-online.com Common derivatization agents for sulfonamides include diazomethane for methylation or silylating agents. imeko.info

The derivatized this compound can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The choice of the detector is crucial for sensitivity and selectivity. A flame ionization detector (FID) can be used for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) offers higher sensitivity and specificity for nitrogen- and sulfur-containing compounds. jfda-online.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of reactions. jfda-online.com For the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel 60 F254). The plate is then developed in a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone). The separated spots are visualized under UV light or by staining with a suitable reagent. The relative retention factor (Rf) values of the starting materials and the product allow for a quick assessment of the reaction's progress.

Coupled Techniques (e.g., LC-MS, LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical tool for the identification and quantification of this compound, especially at trace levels. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.

For structural confirmation, LC-MS can provide the molecular weight of the compound through the detection of the molecular ion. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and structural information. In LC-MS/MS, a specific precursor ion is selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for unequivocal identification. This technique is particularly valuable for impurity profiling and degradation studies.

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving this compound, key validation parameters include selectivity, linearity, and precision. slideshare.net

Evaluation of Selectivity, Linearity, and Precision

Selectivity: The selectivity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. For an HPLC method, selectivity is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by the resolution of the analyte peak from other components.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (typically >0.99) indicates good linearity.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements. slideshare.net

Table 2: Representative Method Validation Data for the Analysis of a Sulfonamide Analogue by HPLC

Validation ParameterAcceptance CriteriaTypical Result
Selectivity No interference at the analyte's retention timePass
Linearity (Correlation Coefficient, r²) ≥ 0.990.9995
Precision (Repeatability, %RSD) ≤ 2%0.8%
Precision (Intermediate Precision, %RSD) ≤ 3%1.5%

Perspectives in Drug Discovery and Chemical Biology for N Pyridin 3 Yl Ethane 1 Sulfonamide Class

Identification of Lead Compounds and Scaffold Optimization Strategies

The journey of drug discovery for the N-(pyridin-3-yl)sulfonamide class often begins with the identification of a lead compound, a molecule that exhibits a desired biological activity, which can then be systematically modified to enhance its properties. The pyridine (B92270) ring and the sulfonamide linker are key components that can be altered to explore the chemical space and improve interactions with biological targets. nih.gov

One of the primary strategies for optimization is scaffold hopping, where parts of the molecule are replaced with structurally different but functionally similar groups. For instance, the simple benzene (B151609) ring in N-pyridin-3-yl-benzenesulfonamide can be replaced with more complex heterocyclic systems to explore new binding interactions. researchgate.net Researchers have successfully synthesized pyridine-sulfonamide hybrids that demonstrate significant inhibitory activity against various enzymes. nih.gov

Broadening of Therapeutic Potential Beyond Traditional Sulfonamide Indications

Historically, sulfonamides were among the first synthetic antimicrobial agents, primarily functioning by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govnih.gov However, the N-(pyridin-3-yl)sulfonamide class has demonstrated a much broader range of pharmacological activities, extending into oncology, and infectious diseases beyond bacteria.

Research has revealed the potential of these compounds as potent inhibitors of key signaling proteins involved in cancer progression. For example, certain pyridine-sulfonamide hybrids have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov One such compound, referred to as VIIb in a study, showed potent, broad-spectrum anticancer activity against a panel of 60 human cancer cell lines. nih.gov Another derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), acts as a non-ATP competitive kinase inhibitor that promotes mitotic arrest and apoptosis in cancer cells. nih.gov

Beyond cancer, the therapeutic applications of this scaffold have been explored for parasitic diseases. Novel researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial agents that target the falcipain-2 enzyme in Plasmodium falciparum. mdpi.com Similarly, 3-pyridyl-1,3-thiazole derivatives have shown significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These findings underscore the versatility of the N-(pyridin-3-yl)sulfonamide scaffold in addressing a wide range of diseases.

Strategies for Enhancing Selectivity and Efficacy in In Vitro Models

Once a lead compound with a desired therapeutic potential is identified, efforts are focused on enhancing its selectivity and efficacy. Selectivity is crucial to minimize off-target effects, while efficacy determines the therapeutic benefit. In vitro models are essential tools in this phase of drug development.

One strategy involves modifying the lead structure to improve its interaction with the target enzyme's active site. For instance, in the development of anticancer agents, modifications to the pyridine-sulfonamide scaffold led to compound VIIb, which exhibited potent inhibition of VEGFR-2 with an IC50 value of 3.6 µM, superior to the known inhibitor sorafenib (B1663141) (IC50 = 4.8 µM). nih.gov The compound TL-77 demonstrated potent growth inhibitory activity with a GI50 value of less than 1µM against HCT-116 colon cancer cells and was 3- to 10-fold more potent against tumor cells compared to normal cells, indicating a degree of selectivity. nih.gov

For antimalarial candidates, a library of compounds was virtually screened and docked against the falcipain-2 enzyme, leading to the synthesis of 25 hits. mdpi.com Two of these compounds showed good in vitro antimalarial activity with IC50 values of 2.24 µM and 4.98 µM, respectively. mdpi.com Similarly, in the search for agents against Chagas disease, several 3-pyridyl-1,3-thiazole derivatives displayed potent trypanocidal activity, with IC50 values as low as 0.2 µM, outperforming the standard drug benznidazole (B1666585) (IC50 = 4.2 µM). nih.gov These examples highlight how targeted synthesis and rigorous in vitro testing can systematically improve the potency and selectivity of lead compounds. researchgate.netnih.gov

In Vitro Activity of N-(Pyridin-3-yl)sulfonamide Derivatives

Compound ID Therapeutic Area Target/Assay IC50 / GI50 Value Reference
VIIb Anticancer VEGFR-2 Enzyme Inhibition 3.6 µM nih.gov
TL-77 Anticancer HCT-116 Cell Growth Inhibition < 1 µM nih.gov
Derivative 1 Antimalarial Plasmodium falciparum 2.24 µM mdpi.com
Derivative 2 Antimalarial Plasmodium falciparum 4.98 µM mdpi.com

Pharmacokinetic Considerations in Preclinical Research for Lead Optimization

The successful transition of a potent and selective compound from an in vitro setting to a potential drug requires favorable pharmacokinetic properties. researchgate.net These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the compound's concentration and persistence in the body. altasciences.com Preclinical research places a strong emphasis on optimizing these parameters. altasciences.com

Key considerations include aqueous solubility, metabolic stability, and membrane permeability. For example, a novel styrylsulfonyl methylpyridine derivative, TL-77, was specifically identified for its improved oral bioavailability compared to a parent compound, addressing a common challenge in drug development. nih.gov In another study focused on antileishmanial agents, researchers systematically replaced a moiety known to be susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This led to a new hit compound with greatly improved aqueous solubility and good mouse microsomal stability, making it a more suitable candidate for in vivo studies. mdpi.com

In silico tools are also increasingly used to predict ADME properties early in the design phase. For anti-trypanosomatidae compounds, in silico analysis indicated favorable bioavailability, drug-likeness, and stability profiles for the lead molecules. nih.gov However, despite promising in vitro activity and computational predictions, these compounds were found to be inactive in in vivo models, highlighting the critical need for experimental validation and potential further structural optimization or formulation strategies to enhance oral stability and bioavailability. nih.govnih.gov This iterative process of design, prediction, and experimental testing is crucial for successful lead optimization. altasciences.com

Challenges and Future Directions in Research on N Pyridin 3 Yl Ethane 1 Sulfonamide

Advancements in Scalable and Sustainable Synthetic Accessibility

A significant hurdle in the journey of any potential therapeutic agent from the laboratory to clinical application is the development of a scalable and environmentally sustainable synthetic process. Current synthetic routes for similar sulfonamides often involve multi-step procedures that may utilize harsh reagents and organic solvents.

Future research must prioritize the development of "green" synthetic methodologies. This includes exploring one-pot synthesis protocols, which can improve efficiency and reduce waste. researchgate.net The use of water as a solvent and the adoption of solvent-free reaction conditions represent promising avenues for creating more environmentally benign processes. sci-hub.se Furthermore, investigating novel catalytic systems, such as copper-based nanocatalysts, could enhance reaction yields and selectivity under milder conditions. sci-hub.se The ultimate goal is to establish a synthetic pathway that is not only high-yielding and cost-effective for industrial-scale production but also aligns with the principles of sustainable chemistry.

Table 1: Potential Green Synthetic Approaches for N-(Pyridin-3-yl)ethane-1-sulfonamide

ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced reaction time, lower solvent consumption, minimized waste generation.Optimization of reaction conditions to facilitate multiple steps in a single vessel.
Aqueous Media Synthesis Environmentally friendly, reduced toxicity, potential for simplified product isolation.Investigating the solubility and reactivity of starting materials in water. sci-hub.se
Solvent-Free Reactions Elimination of solvent waste, potential for increased reaction rates.Exploring solid-state or neat reaction conditions. sci-hub.se
Novel Catalysis Higher efficiency, improved selectivity, milder reaction conditions.Screening of nanocatalysts and biocatalysts for the sulfonylation reaction.

Deeper Understanding of Molecular Interactions and Target Specificity

While sulfonamides are broadly known to interact with specific enzymes, a detailed understanding of the molecular interactions of this compound with its biological targets is currently lacking. The specificity of a drug molecule is paramount to its efficacy and safety profile. The unique structural features of this compound—namely the pyridine (B92270) ring and the ethanesulfonyl group—likely play a crucial role in its binding affinity and selectivity.

Future research should employ techniques such as X-ray crystallography to determine the co-crystal structure of this compound with its target proteins. This would provide invaluable, high-resolution insights into the precise binding mode. Complementary to this, molecular docking and molecular dynamics simulations can be used to model and analyze the stability of the compound within the active site of a target enzyme, identifying key hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Understanding these interactions at an atomic level is essential for designing second-generation analogs with improved potency and reduced off-target effects.

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic applications of sulfonamides are extensive, ranging from antibacterial and anticancer to anti-inflammatory agents. researchgate.netontosight.ai While the antimicrobial properties of sulfonamides are well-documented, the potential of this compound in other therapeutic areas remains largely unexplored.

A critical future direction is the comprehensive screening of this compound against a diverse array of biological targets. This could unveil novel mechanisms of action and expand its potential applications. For instance, many sulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrase isoforms, some of which are implicated in cancer. mdpi.commdpi.com Other potential targets could include enzymes involved in parasitic diseases, such as falcipain-2 in Plasmodium falciparum, the causative agent of malaria. mdpi.com Investigating its activity against kinases, proteases, and other enzyme families could open up new avenues for treating a wide range of diseases, including cancer and neurological disorders. nih.govresearchgate.net

Integration of Advanced In Silico and Experimental Research Methodologies

The synergy between computational and experimental approaches has revolutionized modern drug discovery. For this compound, integrating advanced in silico methods with traditional laboratory research will be key to accelerating its development.

Computational tools can play a multifaceted role. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, guiding the synthesis of more potent compounds. nih.gov Molecular docking and virtual screening can be employed to identify new potential biological targets for the molecule from large protein databases. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early identification of potential liabilities, allowing for structural modifications to improve the compound's drug-like properties. nih.gov These computational predictions must then be validated through rigorous experimental testing, creating an iterative cycle of design, synthesis, and evaluation that can significantly streamline the research and development process. tandfonline.com

Table 2: Integrated Research Methodologies

MethodologyApplication for this compound
Molecular Docking Predict binding modes and affinities to various biological targets. nih.govmdpi.com
Molecular Dynamics Simulate the dynamic behavior and stability of the compound-target complex. nih.gov
3D-QSAR Correlate 3D structural features with biological activity to guide analog design. nih.gov
High-Throughput Screening Experimentally test the compound against large libraries of biological targets.
X-ray Crystallography Provide experimental validation of predicted binding modes. mdpi.com

Addressing Potential Resistance Mechanisms in Antimicrobial Applications

For any new antimicrobial agent, the potential for resistance development is a major concern. The widespread use of older sulfonamides has led to significant bacterial resistance, primarily through two mechanisms: mutations in the gene encoding the target enzyme, dihydropteroate (B1496061) synthase (DHPS), and the acquisition of resistance genes (such as sul1 and sul2) that code for sulfonamide-insensitive DHPS variants. nih.govscholarsportal.info

It is imperative that future research on this compound proactively addresses the potential for resistance. This involves conducting long-term studies to assess the frequency and mechanisms by which bacteria like Staphylococcus aureus and Escherichia coli might develop resistance to this specific compound. researchgate.netnih.gov Understanding these potential resistance pathways could guide the development of strategies to mitigate this risk. For example, it may be possible to design derivatives that can effectively inhibit the resistant forms of the target enzyme. Additionally, exploring combination therapies, where this compound is co-administered with another antimicrobial agent acting on a different target, could be a powerful strategy to combat the emergence of resistance. nih.gov

Q & A

Q. What are the optimized synthetic routes for N-(pyridin-3-yl)ethane-1-sulfonamide, and how are reaction conditions controlled?

The synthesis typically involves coupling a pyridinyl-amine derivative with ethanesulfonyl chloride. Key steps include:

  • Amide Formation : Reacting 3-aminopyridine with ethanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%). Reaction parameters (temperature, stoichiometry) are critical to avoid side products like disulfonates .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the sulfonamide linkage (characteristic peaks at δ ~3.3 ppm for CH2_2SO2_2 and δ ~8.5 ppm for pyridinyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+^+ at m/z 186.23 for C7_7H10_{10}N2_2O2_2S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .

Q. How does the sulfonamide group in this compound participate in chemical reactions?

The sulfonamide acts as both a hydrogen-bond donor and acceptor, enabling:

  • Nucleophilic Substitution : Reacts with alkyl halides to form N-alkylated derivatives under basic conditions .
  • Acid-Catalyzed Hydrolysis : Forms sulfonic acids in concentrated HCl at elevated temperatures (~100°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) provides precise bond lengths and angles:

  • Key Parameters : Sulfonamide S–N bond (~1.63 Å) and pyridinyl ring planarity (deviation < 0.01 Å) .
  • Validation : Disordered solvent molecules are modeled with ISOR restraints to improve data accuracy .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Analog Synthesis : Introduce substituents at the pyridinyl N or ethane chain (e.g., fluorination at CH2_2) to modulate lipophilicity and binding affinity .
  • Biological Assays : Measure inhibition constants (Ki_i) against target enzymes (e.g., carbonic anhydrase) using fluorescence polarization .

Q. How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies caused by crystal structure vs. solution-state conformers .

Q. What role do computational methods play in predicting the reactivity of this compound?

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., sulfonyl sulfur) for reaction with nucleophiles .
  • MD Simulations : Solvent-accessible surface area (SASA) analysis reveals hydration effects on sulfonamide stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.